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molecular formula C11H15NO2 B8429695 ethyl 4-cyclobutyl-1H-pyrrole-3-carboxylate

ethyl 4-cyclobutyl-1H-pyrrole-3-carboxylate

Cat. No. B8429695
M. Wt: 193.24 g/mol
InChI Key: UYMQRXRMPQJYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993574B2

Procedure details

Toluenesulfonylmethyl isocyanide (3.04 g, 15.59 mmol) was added to the stirred solution of ethyl 3-cyclobutylprop-2-enoate (2.00 g, 12.99 mmol) in a mixture of dimethylsulfoxide (2 mL) and diethyl ether (30 mL) and stirred for 45 min. The resulting mixture was added to a slurry of sodium hydride (675 mg, 38.14 mmol, 60% in mineral oil) in diethyl ether (10 mL) over a period of 30 min then stirred for a further 1 h. The reaction mixture was quenched with saturated ammonium chloride solution, the organics were separated and the aqueous layer was extracted with diethyl ether (4×10 mL). The combined organic layer was washed with water, brine, dried over anhydrous sodium sulphate, filtered and concentrated. The residue was subjected to column chromatography over silica gel (100-200 mesh) using 0% to 15% of ethyl acetate in pet-ether as eluent, concentrated and dried under reduced pressure to afford ethyl 4-cyclobutyl-1H-pyrrole-3-carboxylate (1.70 g, 67%) as a liquid.
Name
Toluenesulfonylmethyl isocyanide
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
675 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=CC=1.[CH:14]1([CH:18]=[CH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:17][CH2:16][CH2:15]1.[H-].[Na+]>CS(C)=O.C(OCC)C>[CH:14]1([C:18]2[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:10][NH:11][CH:12]=2)[CH2:15][CH2:16][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Toluenesulfonylmethyl isocyanide
Quantity
3.04 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCC1)C=CC(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
675 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred for a further 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
the organics were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (4×10 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CCC1)C=1C(=CNC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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